REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1([C:15]#[C:16][C:17]2[CH:31]=[CH:30][C:20]([C:21]([C:23]3[CH:28]=[CH:27][C:26](F)=[CH:25][CH:24]=3)=[O:22])=[CH:19][CH:18]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1>O.CC(N(C)C)=O>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:26]1[CH:27]=[CH:28][C:23]([C:21]([C:20]2[CH:30]=[CH:31][C:17]([C:16]#[C:15][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:18][CH:19]=2)=[O:22])=[CH:24][CH:25]=1 |f:2.3.4|
|
Name
|
|
Quantity
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18.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
142 °C
|
Type
|
CUSTOM
|
Details
|
overhead stirring assembly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 500 mL flask equipped with nitrogen inlet
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Type
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TEMPERATURE
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Details
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Dean-Stark trap, and reflux condenser
|
Type
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TEMPERATURE
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Details
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cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting light yellow powder was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water/acetone (50/50) (v) and sodium dithionite (0.5 g)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)C#CC3=CC=CC=C3)C=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |